molecular formula C7H13NO3 B1322934 Ethyl 2-(N-methylacetamido)acetate CAS No. 34597-05-2

Ethyl 2-(N-methylacetamido)acetate

Cat. No.: B1322934
CAS No.: 34597-05-2
M. Wt: 159.18 g/mol
InChI Key: CLDAJCQRVCXYIR-UHFFFAOYSA-N
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Description

Ethyl 2-(N-methylacetamido)acetate is a chemical compound with the molecular formula C7H13NO3. It is an ester derivative of N-methylacetamide and is used in various fields of research and industry due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(N-methylacetamido)acetate can be synthesized through the reaction of ethyl bromoacetate with N-methylacetamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(N-methylacetamido)acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of acidic or basic conditions, it can hydrolyze to form N-methylacetamide and ethyl acetate.

    Reduction: It can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water as a solvent.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Various nucleophiles, organic solvents, and sometimes catalysts.

Major Products Formed

    Hydrolysis: N-methylacetamide and ethyl acetate.

    Reduction: Corresponding alcohol.

    Substitution: Depending on the nucleophile used, various substituted products.

Scientific Research Applications

Ethyl 2-(N-methylacetamido)acetate is utilized in several scientific research applications, including:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Polymers: It is employed in the development of innovative polymers with specific properties.

    Biological Studies: It is used to investigate biological processes and interactions due to its unique chemical structure.

Mechanism of Action

The mechanism of action of ethyl 2-(N-methylacetamido)acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of N-methylacetamide and ethyl acetate. These products can then participate in further biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Methyl acetate: A simple ester with similar hydrolysis and reduction reactions.

    Ethyl acetate: Another ester that undergoes similar chemical reactions.

    N-methylacetamide: The amide counterpart that shares some chemical properties.

Uniqueness

Ethyl 2-(N-methylacetamido)acetate is unique due to its combination of ester and amide functionalities, which allows it to participate in a wider range of chemical reactions compared to simpler esters or amides. This dual functionality makes it a versatile compound in both synthetic and research applications.

Properties

IUPAC Name

ethyl 2-[acetyl(methyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-4-11-7(10)5-8(3)6(2)9/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDAJCQRVCXYIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630490
Record name Ethyl N-acetyl-N-methylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34597-05-2
Record name Ethyl N-acetyl-N-methylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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